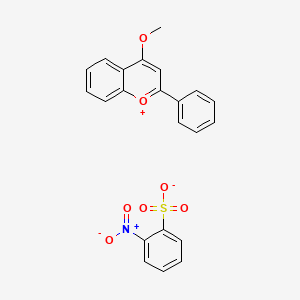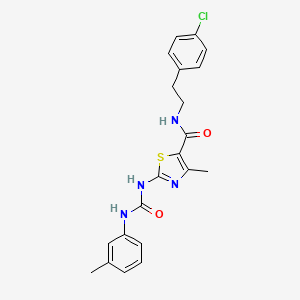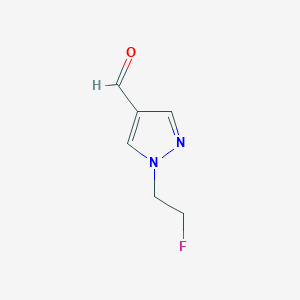![molecular formula C15H19NO2 B2926783 Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone CAS No. 2411293-76-8](/img/structure/B2926783.png)
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. OPM belongs to the class of synthetic opioids and has been shown to possess potent analgesic and anti-inflammatory properties.
作用机制
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone exerts its analgesic and anti-inflammatory effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent inhibition of pain transmission. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to activate the kappa-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been shown to produce potent analgesic and anti-inflammatory effects in animal models. It has also been shown to produce less tolerance and dependence than traditional opioids, making it a potential alternative for the treatment of chronic pain. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to produce fewer adverse effects than traditional opioids, such as respiratory depression and constipation.
实验室实验的优点和局限性
One of the main advantages of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
未来方向
There are several potential future directions for the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Another area of interest is the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids. Finally, the study of the pharmacokinetics and pharmacodynamics of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in humans is an important area of future research, as it may provide valuable insights into its potential clinical applications.
合成方法
The synthesis of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone involves the reaction between 2-phenylethylamine and glycidyl methacrylate, followed by the reduction of the resulting oxirane ring with lithium aluminum hydride. The final product is obtained by the reaction between the resulting alcohol and 2-(2-chloroethyl)pyrrolidine.
科学研究应用
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been shown to possess potent analgesic and anti-inflammatory properties and has been proposed as a potential alternative to traditional opioid analgesics. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids.
属性
IUPAC Name |
oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-11-18-14)16-10-4-7-13(16)9-8-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUYKBKIWSDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)
![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)
![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)


![4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2926723.png)